molecular formula C12H17F2NO B5889631 2-[(3,4-difluorophenyl)methyl-propylamino]ethanol

2-[(3,4-difluorophenyl)methyl-propylamino]ethanol

Cat. No.: B5889631
M. Wt: 229.27 g/mol
InChI Key: DTURWFDRCBKNLO-UHFFFAOYSA-N
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Description

2-[(3,4-Difluorophenyl)methyl-propylamino]ethanol is an organic compound characterized by the presence of a difluorophenyl group attached to a propylamino chain, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-difluorophenyl)methyl-propylamino]ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzyl chloride and propylamine.

    Nucleophilic Substitution: The 3,4-difluorobenzyl chloride undergoes nucleophilic substitution with propylamine to form 3,4-difluorobenzylpropylamine.

    Reduction: The resulting intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to improve efficiency and reproducibility.

Types of Reactions:

    Oxidation: The ethanol moiety in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced further to modify the functional groups, such as converting the ethanol moiety to an ethane group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Formation of 2-[(3,4-difluorophenyl)methyl-propylamino]acetaldehyde or 2-[(3,4-difluorophenyl)methyl-propylamino]acetic acid.

    Reduction: Formation of 2-[(3,4-difluorophenyl)methyl-propylamino]ethane.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the difluorophenyl ring.

Scientific Research Applications

2-[(3,4-Difluorophenyl)methyl-propylamino]ethanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic effects in treating certain conditions.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3,4-difluorophenyl)methyl-propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity and selectivity, while the ethanol moiety can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-(3,4-Difluorophenyl)cyclopropanamine: Shares the difluorophenyl group but differs in the cyclopropanamine moiety.

    3,4-Difluorophenylalanine: Contains the difluorophenyl group attached to an amino acid backbone.

    3,4-Difluorophenylethylamine: Similar structure with an ethylamine chain instead of the propylamino chain.

Uniqueness: 2-[(3,4-Difluorophenyl)methyl-propylamino]ethanol is unique due to the combination of its difluorophenyl group and the propylamino-ethanol chain, which imparts distinct chemical and physical properties. This combination allows for specific interactions and applications that may not be achievable with other similar compounds.

Properties

IUPAC Name

2-[(3,4-difluorophenyl)methyl-propylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO/c1-2-5-15(6-7-16)9-10-3-4-11(13)12(14)8-10/h3-4,8,16H,2,5-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTURWFDRCBKNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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